(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
The compound “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” include a molecular weight of 130.17 g/mol, a topological polar surface area of 74.2 Ų, and a rotatable bond count of 1 .Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
The research on compounds related to (5-Methyl-1,3,4-thiadiazol-2-yl)methanol includes studies on molecular aggregation and spectroscopic characteristics. One study presents spectroscopic investigations of molecular aggregation in derivatives of 1,3,4-thiadiazole, highlighting the effects of solvent on aggregation processes. These processes are linked to changes in fluorescence emission spectra, indicating potential applications in materials science for the development of fluorescence-based sensors or materials with specific optical properties (Matwijczuk et al., 2016).
Dyeing Performance and Synthesis of Derivatives
Another application involves the synthesis and characterization of thiadiazole derivatives for dyeing performance. The study involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with various compounds to produce acid dyes, showcasing the chemical's potential in textile applications and the creation of new dyeing agents (Malik et al., 2018).
Synthesis of Salts and Acids for Biological Properties Analysis
Research focused on the synthesis of salts and acids containing 1,3,4-thiadiazole fragments also reveals the importance of these compounds in developing new materials with potential biological applications. The synthesized compounds' physical-chemical properties and biological potential have been studied, suggesting their relevance in pharmaceuticals and bioactive materials (Hotsulia & Fedotov, 2020).
Antiviral Activity and COVID-19 Research
A particularly timely application is the synthesis of thiadiazole derivatives for antiviral activity, including research targeting COVID-19. One study synthesized thiadiazole-triazole hybrids and assessed their potential to inhibit the main coronavirus protease, highlighting the role of these compounds in developing treatments for infectious diseases (Rashdan et al., 2021).
Development of Chemosensors
The development of chemosensors for detecting metal ions is another significant application. A study introduced a thiadiazole-based Schiff base receptor for detecting Al3+ ions, demonstrating the compound's utility in environmental monitoring and the development of diagnostic tools (Manna et al., 2020).
properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLPLGMVCURFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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